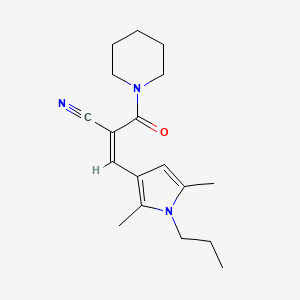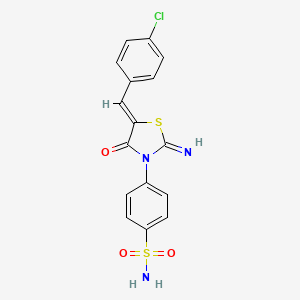![molecular formula C21H25N3O2 B2416647 N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide CAS No. 924820-12-2](/img/structure/B2416647.png)
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that features a benzimidazole core, a phenoxypropyl group, and an acetamide moiety
Wissenschaftliche Forschungsanwendungen
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxypropyl Group: This step involves the alkylation of the benzimidazole core with 3-(2-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate.
Introduction of the Acetamide Moiety: The final step involves the acylation of the N-methyl group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazoles or phenoxy derivatives.
Wirkmechanismus
The mechanism of action of N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxypropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)propanamide
- N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)butanamide
Uniqueness
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core is known for its bioactivity, while the phenoxypropyl group enhances its lipophilicity, and the acetamide moiety provides additional sites for hydrogen bonding and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-4-7-12-20(16)26-14-8-13-24-19-11-6-5-10-18(19)22-21(24)15-23(3)17(2)25/h4-7,9-12H,8,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKUGZZVJTHJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![13-chloro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416572.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)


![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)
